5-bromo-N-cyclobutyl-3-methylpyridin-2-amine
Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. This method uses commercially available 5-bromo-2-methylpyridin-3-amine as a starting material . The reaction conditions generally include the use of arylboronic acids, a palladium catalyst, and a suitable base in an organic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to achieve moderate to good yields .
Chemical Reactions Analysis
5-bromo-N-cyclobutyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common reagents used in these reactions include arylboronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
5-bromo-N-cyclobutyl-3-methylpyridin-2-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-bromo-N-cyclobutyl-3-methylpyridin-2-amine can be compared with other similar compounds, such as:
5-bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of this compound and shares similar structural features.
N-[5-bromo-2-methylpyridine-3-yl]acetamide: Another related compound used in the synthesis of novel pyridine derivatives.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXRSRFNDHXWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC2CCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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